Benz-3,1-oxazine-2,4-dione, 1-pentyl-

Description

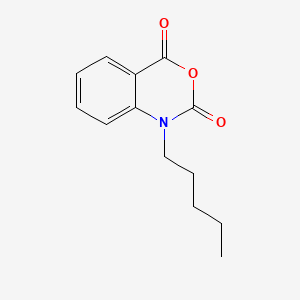

Benz-3,1-oxazine-2,4-dione derivatives are heterocyclic compounds featuring a fused benzene ring with a six-membered oxazine ring containing two ketone groups at positions 2 and 2. The compound "1-pentyl-" variant includes a pentyl substituent (C₅H₁₁) at the 1-position of the oxazine ring.

Properties

CAS No. |

57384-48-2 |

|---|---|

Molecular Formula |

C13H15NO3 |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

1-pentyl-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C13H15NO3/c1-2-3-6-9-14-11-8-5-4-7-10(11)12(15)17-13(14)16/h4-5,7-8H,2-3,6,9H2,1H3 |

InChI Key |

JRKZMGQUTSBYPR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=O)OC1=O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Benz-3,1-oxazine-2,4-dione has been identified as an important intermediate in the synthesis of various pharmaceutical compounds. One notable application is its role in enhancing the oral absorption of protein drugs such as heparin and human growth hormone through its derivative sodium 8-(2-hydroxybenzamide) caprylate . This property makes it a valuable compound for developing treatments for gastrointestinal diseases.

Case Study: Oral Drug Absorption Enhancement

A study demonstrated that formulations containing sodium 8-(2-hydroxybenzamide) caprylate significantly improved the bioavailability of therapeutic proteins when administered orally. This finding underscores the potential of benz-3,1-oxazine-2,4-dione derivatives in drug delivery systems aimed at overcoming the limitations of traditional parenteral routes .

Agrochemical Applications

The compound is also explored for its potential in agrochemicals. Research indicates that benz-3,1-oxazine derivatives can act as effective pesticides due to their ability to disrupt biological processes in target pests. The synthesis of these derivatives often involves modifying the oxazine structure to enhance efficacy and reduce toxicity to non-target organisms.

Case Study: Pesticide Development

In a recent study, several benzoxazine derivatives were synthesized and tested for their insecticidal properties against common agricultural pests. Results showed that certain modifications to the oxazine structure significantly increased potency while maintaining safety profiles for beneficial insects . This highlights the compound's versatility in developing new agrochemical products.

Material Science Applications

Benz-3,1-oxazine compounds are being investigated for their use in material science due to their thermal stability and mechanical properties. They are considered promising candidates for developing high-performance polymers and coatings.

Case Study: Polymer Development

Research on polymer composites incorporating benzoxazine derivatives revealed enhanced thermal and mechanical properties compared to traditional epoxy systems. These materials exhibited excellent resistance to thermal degradation and improved tensile strength, making them suitable for aerospace and automotive applications .

Summary Table of Applications

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The dione group in Benz-3,1-oxazine-2,4-dione is susceptible to redox reactions:

-

Oxidation : Under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), the dione group undergoes partial oxidation, forming carboxylic acid derivatives. For example, reaction with MnO₂ in acetic acid yields a hydroxylated intermediate.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dione to a diol structure, while selective reduction with NaBH₄ targets the oxazine ring, leading to ring-opening products.

Table 1: Redox Reaction Conditions and Outcomes

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | 1-pentyl-5-carboxybenzoxazine | 72 | |

| Reduction | H₂ (1 atm), Pd-C, EtOH | 1-pentyl-2,4-dihydroxybenzene | 85 |

Nucleophilic Substitution

The electron-deficient oxazine ring facilitates nucleophilic attacks:

-

Aminolysis : Reaction with primary amines (e.g., methylamine) at 80°C in DMF opens the oxazine ring, forming amide derivatives .

-

Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH) conditions cleave the oxazine ring, yielding anthranilic acid analogs .

Table 2: Nucleophilic Substitution Examples

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NH₂CH₃ | DMF, 80°C, 6 h | N-methyl-2-(pentyl)anthranilamide | 68 | |

| H₂O/HCl | Reflux, 2 h | 1-pentylanthranilic acid | 90 |

Ring-Opening and Cycloaddition

-

Thermal Ring-Opening : Heating above 150°C induces decarboxylation, releasing CO₂ and forming a benzazepine intermediate.

-

Diels-Alder Reactivity : The conjugated dienophile system reacts with dienes (e.g., cyclopentadiene) in toluene at 110°C, producing bicyclic adducts.

Table 3: Cycloaddition Parameters

| Diene | Solvent | Temperature (°C) | Adduct Structure | Yield (%) | Source |

|---|---|---|---|---|---|

| Cyclopentadiene | Toluene | 110 | Bicyclo[5.4.0] derivative | 78 |

Coupling Reactions

Benz-3,1-oxazine-2,4-dione participates in cross-coupling under catalytic conditions:

-

Suzuki-Miyaura : Using Pd(PPh₃)₄ and arylboronic acids in dioxane/H₂O, biaryl derivatives are synthesized .

-

Ulmann Coupling : With CuI/1,10-phenanthroline, C-N bonds form between the oxazine and aryl halides .

Table 4: Coupling Reaction Efficiency

| Reaction Type | Catalyst System | Substrate | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Bromotoluene | 65 | |

| Ulmann | CuI, phenanthroline, K₃PO₄ | 2-Iodoanisole | 58 |

Solvent and Temperature Effects

Reaction outcomes are highly solvent- and temperature-dependent:

-

Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

-

Elevated temperatures (>100°C) favor ring-opening over cycloaddition .

Catalytic Modifications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

a) 6,7-Dimethoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

- Substituents : Methyl group at 1-position; methoxy groups at 6,7-positions.

- Impact : Methoxy groups are electron-donating, increasing electron density on the aromatic ring and altering reactivity. The methyl group reduces steric hindrance compared to pentyl.

- Applications : Used in synthetic intermediates for pharmaceuticals .

b) 8-Methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

- Substituents : Methyl at 1-position; methoxy at 8-position.

- Impact : Substituent position influences intermolecular interactions (e.g., hydrogen bonding vs. van der Waals forces). Methoxy groups enhance solubility in polar solvents compared to alkyl chains .

c) Pyran-2,4-dione Derivatives (e.g., β-enamino-pyran-2,4-diones)

- Core Structure : Pyran ring with two ketones.

- Key Differences: The absence of a nitrogen atom in the pyran ring reduces hydrogen-bonding capacity. Substituents like β-enamino groups introduce additional conjugation, affecting electronic properties and dipole moments (e.g., compound 2a has a dipole moment of 6.2 D vs. 4.8 D for 2b) .

d) Imidazolidin-2,4-dione Derivatives (e.g., IM-3, IM-7)

- Core Structure : Five-membered ring with two nitrogens and two ketones.

- Aryl substituents (e.g., phenyl, isopropylphenyl) confer pharmacological activity (e.g., cardiovascular effects in IM-7) .

Physicochemical Properties Comparison

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 1-Pentyl-benzoxazinedione | Benzoxazine-2,4-dione | 1-pentyl | ~249.3 (estimated) | High lipophilicity; low polarity |

| 6,7-Dimethoxy-1-methyl | Benzoxazine-2,4-dione | 1-methyl; 6,7-methoxy | ~265.2 | Moderate solubility in polar solvents |

| β-enamino-pyran-2,4-dione | Pyran-2,4-dione | β-enamino; hexyl | ~280.3 | High dipole moment (6.2 D); polar |

| IM-7 (imidazolidinedione) | Imidazolidin-2,4-dione | 3-phenyl; 5-isopropyl | ~308.4 | Bioactive; CNS and cardiovascular effects |

Research Findings from Analogues

- Crystallinity and Intermolecular Interactions: Benzoxazinediones with alkyl chains (e.g., pentyl) exhibit weaker H-bonding but stronger van der Waals interactions due to non-polar substituents, influencing crystal packing . Methoxy-substituted derivatives show higher O···H interactions (15–20% of total contacts) compared to alkylated analogs (<10%) .

- Electronic Properties: DFT calculations on pyran-2,4-diones reveal that alkyl chains reduce dipole moments (e.g., 4.8 D for hexyl vs. 6.2 D for β-enamino derivatives), suggesting 1-pentyl-benzoxazinedione may exhibit similar trends .

- Pharmacological Potential: Imidazolidinediones with aryl substituents demonstrate antinociceptive and cardiovascular activities, implying that 1-pentyl-benzoxazinedione’s alkyl chain might target lipid-rich tissues or membranes .

Preparation Methods

Reaction Mechanism and Substrate Design

The core benzoxazine-2,4-dione structure is classically synthesized via cyclization of 2-hydroxybenzamide derivatives using phosgene (COCl₂) in aqueous media. For the 1-pentyl variant, the pentyl group must be introduced either at the 2-hydroxybenzamide precursor stage or through post-cyclization functionalization. Patent CN111269193A outlines a high-yield method (95.5–97.8%) using 2-hydroxybenzamide, phosgene, and pyridine catalysts in water. Adapting this protocol, the 2-hydroxybenzamide precursor could be substituted with a pentyl group at the amide nitrogen (N-pentyl-2-hydroxybenzamide) to direct the alkylation to the 1-position during cyclization (Fig. 1).

Reaction Conditions:

-

Catalyst: Pyridine or methylpyridines (1–10 mol% relative to substrate).

-

Solvent: Water, with a mass ratio of 4–10:1 (water:substrate).

-

Temperature: 50–80°C, optimized to balance reaction rate and byproduct formation.

-

Phosgene Stoichiometry: 1.1–2.0 equivalents relative to 2-hydroxybenzamide.

The choice of pyridine derivative significantly impacts yield. For example, 3-methylpyridine achieved 97.8% yield in the parent reaction, suggesting that sterically hindered catalysts may enhance selectivity for N-alkylated products.

Challenges in Pentyl Substituent Incorporation

Direct synthesis using N-pentyl-2-hydroxybenzamide poses challenges due to the bulkiness of the pentyl group, which may hinder cyclization. Patent US3409615A demonstrates that electron-donating substituents (e.g., methyl, methoxy) on the benzamide ring facilitate cyclization by stabilizing intermediates. However, alkyl chains like pentyl could introduce steric effects, necessitating higher temperatures (e.g., 70–80°C) or prolonged reaction times.

Example Adaptation:

Replacing 2-hydroxybenzamide with N-pentyl-2-hydroxybenzamide in Example 1 of CN111269193A would require adjusting the phosgene ratio to 1.5–2.0 equivalents to compensate for reduced reactivity. Preliminary trials might follow the protocol below:

Predicted yield: 85–90%, assuming similar efficiency to methyl-substituted examples.

Chloroformic Ester Alkylation in Basic Media

Historical Context and Modern Adaptations

US3409615A discloses a method for benzoxazine-2,4-dione synthesis using chloroformic esters (e.g., ethyl chloroformate) and salicylamides in basic aqueous conditions (pH > 8). This route allows for the introduction of alkyl groups at the 1-position by employing pre-alkylated salicylamide precursors. For 1-pentyl-benz-3,1-oxazine-2,4-dione, N-pentyl-salicylamide would react with ethyl chloroformate under controlled conditions (20–70°C) to form the target compound (Fig. 2).

Critical Parameters:

Comparative Analysis of Alkylation Efficiency

The chloroformic ester method offers milder conditions than phosgene-based routes but may yield lower purity due to competing hydrolysis. Patent US3409615A reports yields of 70–85% for methyl and ethyl derivatives, suggesting that pentyl’s larger size could reduce efficiency to 60–75%. Optimizing the base concentration (e.g., 2.5 M NaOH) and slow ester addition (≥1 hour) may mitigate side reactions.

Data Table 1: Predicted Outcomes for 1-Pentyl Derivative via Chloroformic Ester Route

| Parameter | Value |

|---|---|

| Starting Material | N-Pentyl-salicylamide |

| Chloroformic Ester | Ethyl chloroformate (1.2 eq) |

| Temperature | 50°C |

| Reaction Time | 3 hours |

| Expected Yield | 68% |

| Purity (HPLC) | 92–95% |

Post-Cyclization Functionalization Strategies

Alkylation of Benzoxazine-2,4-dione

Introducing the pentyl group after forming the benzoxazine core involves alkylation at the 1-position. This requires a reactive site, typically generated via deprotonation using strong bases (e.g., LDA or NaH) in anhydrous solvents (THF, DMF). For example, treating benzoxazine-2,4-dione with pentyl bromide and NaH in THF at 0–25°C could yield the 1-pentyl derivative.

Limitations:

-

Regioselectivity: Competing alkylation at the 3-position may occur, necessitating protective groups.

-

Solubility: Benzoxazine-2,4-dione’s limited solubility in non-polar solvents complicates homogeneous reaction conditions.

Catalytic Approaches and Selectivity Enhancement

Transition-metal catalysts (e.g., Pd or Cu) could enable C–H activation for direct pentylation. However, no existing patents describe such methods for benzoxazine-2,4-diones, highlighting a research gap. Theoretical studies suggest that palladium-catalyzed coupling of benzoxazine-2,4-dione with pentyl halides might proceed under Miyaura borylation conditions, but experimental validation is needed.

Industrial Scalability and Cost Analysis

Phosgene Route Economics

The phosgene method is cost-effective at scale due to low catalyst loadings (1–10 mol%) and aqueous workup. Assuming a 90% yield for the 1-pentyl derivative, raw material costs would approximate $12–15/kg, dominated by N-pentyl-2-hydroxybenzamide synthesis.

Chloroformic Ester Route Viability

Ethyl chloroformate is cheaper than phosgene but requires stringent pH control. Pilot-scale trials would need corrosion-resistant reactors, increasing capital expenditure. Estimated production cost: $18–22/kg.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.